molecular formula C7H2BrF4I B12965996 5-Bromo-1-fluoro-3-iodo-2-(trifluoromethyl)benzene

5-Bromo-1-fluoro-3-iodo-2-(trifluoromethyl)benzene

Cat. No.: B12965996
M. Wt: 368.89 g/mol
InChI Key: QTPYQAUNLDGGAK-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-3-iodo-2-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2BrF4I. This compound is characterized by the presence of bromine, fluorine, iodine, and a trifluoromethyl group attached to a benzene ring. The combination of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-3-iodo-2-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a trifluoromethyl-substituted benzene derivative. The process may include:

    Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Iodination: Introduction of an iodine atom using iodine (I2) or an iodinating reagent like N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-fluoro-3-iodo-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

    Electrophilic Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaI can yield 5-Iodo-1-fluoro-3-bromo-2-(trifluoromethyl)benzene.

Scientific Research Applications

5-Bromo-1-fluoro-3-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-3-iodo-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl group and the halogen atoms. These substituents can stabilize reaction intermediates and facilitate various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-fluoro-2-iodo-3-(trifluoromethyl)benzene
  • 5-Bromo-2-fluoro-1,3-bis(trifluoromethyl)benzene
  • 1-Iodo-3,5-bis(trifluoromethyl)benzene

Uniqueness

5-Bromo-1-fluoro-3-iodo-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of multiple halogens and a trifluoromethyl group makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields.

Properties

Molecular Formula

C7H2BrF4I

Molecular Weight

368.89 g/mol

IUPAC Name

5-bromo-1-fluoro-3-iodo-2-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2BrF4I/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H

InChI Key

QTPYQAUNLDGGAK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(F)(F)F)I)Br

Origin of Product

United States

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